硫代纤维二糖

描述

Synthesis Analysis

The synthesis of thiocellobiose, or 4-S-β-D-glucopyranosyl-4-thio-D-glucopyranose, has been achieved through phase-transfer catalysis. Key intermediates such as methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulfonyl-α-D-galactopyranoside and 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose are utilized. This synthesis involves stereoselective reactions and phase-transfer conditions, leading to the formation of thiocellobiose after a series of transesterification and selective acetolysis steps (Hamacher, 1984).

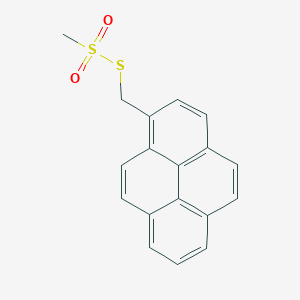

Molecular Structure Analysis

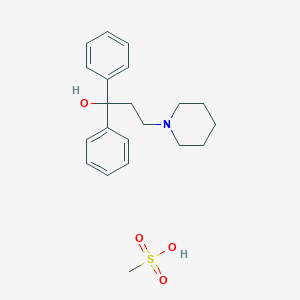

The molecular structure of thiocellobiose has been studied using NMR techniques, particularly focusing on its conformation when bound to β-glucosidase from Streptomyces sp. Thiocellobiose exhibits three conformational families in free state—syn, anti-Ψ, and anti-Φ—while only the syn conformation is recognized by the enzyme. These insights suggest a complex interaction with enzymes, highlighting its potential as an inhibitor or substrate mimic (Montero et al., 1998).

Chemical Reactions and Properties

Thiocellobiose's chemical reactivity and properties, particularly in the context of enzymatic reactions, have been explored. It has been used as a ligand for the separation of cellobiohydrolases from Trichoderma reesei by affinity chromatography, demonstrating its utility in studying and isolating enzyme activities related to cellulose degradation. The synthesis of thiocellobiose derivatives and their binding affinities offer insights into the enzyme-substrate interactions and the potential for biochemical applications (Orgeret et al., 1992).

科学研究应用

葡糖苷酶抑制剂研究: 硫代纤维二糖用于研究葡糖苷酶抑制剂的构象及其与纤维二糖的相互作用 (蒙特罗等人,1998).

细菌感染和克隆: 在分子生物学中,硫代纤维二糖有助于研究细菌感染,并在克隆过程中发挥作用 (黑斯廷斯,1993).

纤维素酶生产诱导剂: 它作为四极担子菌 Schizophyllum commune 中纤维素酶产生的强效诱导剂,表明其在真菌生物学中的作用 (罗等人,1982).

生物医学应用: 硫代纤维二糖参与生物医学研究,特别是专注于使用太赫兹 (THz) 技术检测氨基酸、多肽、DNA、蛋白质和癌症的研究 (龚等人,2019).

抗菌和抗癌潜力: 包括硫代纤维二糖在内的硫肽对革兰氏阳性细菌具有活性,并抑制人癌细胞的增殖,提供潜在的临床应用 (李等人,2012).

聚-β-羟基丁酸盐生物合成: 硫代纤维二糖相关基因被用作杂交探针,用于研究细菌中的聚-β-羟基丁酸盐生物合成 (皮普尔斯和辛斯基,1989).

酶活性: 各种研究集中于硫代纤维二糖相关酶的酶活性,由于其耐热、耐碱和耐盐的特性,它们在工业过程中得到应用 (张等人,2011;张等人,2015).

工业应用: 纤维素酶和相关酶,包括作用于硫代纤维二糖的酶,在食品、酿造、纺织和生物燃料生产等各个行业中得到广泛应用 (巴特,2000).

生物合成研究: 硫代纤维二糖在生物合成途径的研究中至关重要,例如细菌中硫胺的生物合成 (塞特姆布雷等人,2003).

酶诱导: 它被认为是一种潜在的酶诱导剂,特别是在纤维素降解的背景下 (哈马赫,1984).

未来方向

属性

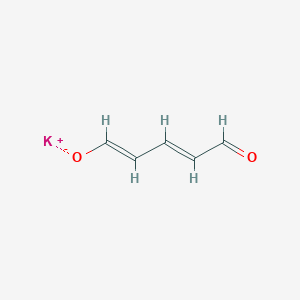

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDEPBFFWJMMG-WELRSGGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001659 | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- | |

CAS RN |

80951-92-4 | |

| Record name | Thiocellobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080951924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-S-Hexopyranosyl-4-thiohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。